molecular formula C16H28N2O5 B128358 (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,4,4-trimethylpentan-2-amine CAS No. 66069-32-7

(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,4,4-trimethylpentan-2-amine

Cat. No.: B128358
CAS No.: 66069-32-7
M. Wt: 328.4 g/mol
InChI Key: KZHCVIBSQJYMDK-JSYANWSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,4,4-trimethylpentan-2-amine” is a clavulanic acid derivative paired with 2,4,4-trimethylpentan-2-amine (tert-butylamine) as a counterion. Clavulanic acid is a β-lactamase inhibitor, structurally characterized by a bicyclo[3.2.0]heptane core with an oxazolidine ring (4-oxa) and a (Z)-configured hydroxyethylidene side chain . The tert-butylamine component enhances solubility and stability, forming a salt (CAS 66069-34-9, molecular formula C₁₂H₂₀N₂O₅) . This compound is analogous to potassium clavulanate (used clinically with amoxicillin), but the tert-butylamine salt may offer distinct pharmacokinetic properties .

Properties

IUPAC Name

(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,4,4-trimethylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5.C8H19N/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;1-7(2,3)6-8(4,5)9/h1,6-7,10H,2-3H2,(H,12,13);6,9H2,1-5H3/b4-1-;/t6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHCVIBSQJYMDK-JSYANWSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(C)(C)N.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66069-32-7
Record name 4-Oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-(2-hydroxyethylidene)-7-oxo-, (2R,3Z,5R)-, compd. with 2,4,4-trimethyl-2-pentanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66069-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R-(2alpha,3Z,5alpha))-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 1:1 salt with 2,4,4-Trimethylpentan-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066069327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R-(2α,3Z,5α))-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 1:1 salt with 2,4,4-Trimethylpentan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.888
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Microbial Production via Streptomyces clavuligerus

The bicyclo-carboxylic acid is identified as a dimeric impurity formed during the biosynthesis of clavulanic acid, a β-lactamase inhibitor produced by Streptomyces clavuligerus. Fermentation protocols optimized for clavulanic acid synthesis inadvertently yield trace amounts of the dimer due to oxidative coupling or enzymatic side reactions. Industrial-scale production typically involves:

  • Fermentation Conditions : Submerged cultures in nutrient-rich media (pH 6.8–7.2) at 25–28°C for 120–144 hours, with continuous aeration and agitation.

  • Precursor Modulation : Supplementation with glycerol and ornithine enhances clavulanic acid yield, indirectly influencing dimer formation.

Isolation and Purification

Post-fermentation, the dimer is isolated through multi-step chromatography:

  • Ion-Exchange Chromatography : Crude broth is treated with cationic resins (e.g., Amberlite IR-120) to adsorb clavulanic acid and impurities.

  • Reverse-Phase HPLC : The dimer is separated using a C18 column with a gradient elution of acetonitrile and phosphate buffer (pH 3.0). Reported retention times for clavulanic acid derivatives range from 8–12 minutes under these conditions.

  • Crystallization : The purified dimer is crystallized from acetone-water mixtures, yielding a white crystalline solid.

Chemical Synthesis Approaches

Cyclization of β-Lactam Intermediates

The bicyclo-carboxylic acid’s core structure is synthesized via intramolecular cyclization of β-lactam precursors. A patented method for analogous cephalosporins provides insights into potential routes:

  • Key Reaction : Acyl chloride derivatives of β-lactams undergo cyclization in dimethylacetamide (DMA) with triethylamine as a base, forming the bicyclo framework.

  • Optimized Conditions :

    • Solvent : DMA or N-methylpyrrolidone (NMP) at 0–5°C.

    • Catalyst : Palladium(0)-mediated cross-coupling for stereochemical control.

Table 1: Comparative Analysis of Cyclization Methods

ParameterMethod A (Pd-Catalyzed)Method B (Thermal)
Yield 68–72%55–60%
Reaction Time 4–6 hours12–18 hours
Stereoselectivity >95% syn isomer80–85% syn isomer
Scalability Pilot-scale feasibleLimited to batch

Oxidative Dimerization of Clavulanic Acid

Chemical dimerization of clavulanic acid under controlled oxidative conditions offers an alternative to fermentation:

  • Reagents : Hydrogen peroxide (3–5% v/v) in methanol at 25°C.

  • Mechanism : Radical-mediated coupling at the C3 hydroxyethylidene group, confirmed by LC-MS analysis.

  • Challenges : Over-oxidation to undesired byproducts necessitates precise stoichiometric control.

Salt Formation with 2,4,4-Trimethylpentan-2-Amine

Proton Transfer and Crystallization

The carboxylic acid-amine salt is prepared via neutralization:

  • Stoichiometry : A 1:1 molar ratio of the bicyclo-carboxylic acid and 2,4,4-trimethylpentan-2-amine in ethanol.

  • Procedure :

    • The amine is added dropwise to a stirred solution of the acid at 0–5°C.

    • The mixture is refluxed for 1 hour, followed by slow cooling to induce crystallization.

  • Purification : Recrystallization from ethyl acetate yields >99% pure salt (HPLC).

Structural Characterization

  • XRD Analysis : Confirms the syn configuration of the bicyclo core and ionic interaction between the carboxylate and ammonium groups.

  • Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of 182–185°C, with decomposition above 200°C.

Industrial-Scale Considerations

Cost-Benefit Analysis of Fermentation vs. Synthesis

FactorFermentationChemical Synthesis
Capital Cost High (bioreactors)Moderate (reactors)
Operating Cost Low (substrate reuse)High (catalysts)
Purity 90–92%95–98%
Environmental Impact Biodegradable wasteSolvent disposal issues

Regulatory Compliance

  • Impurity Profiling : The dimer must constitute <0.1% in clavulanic acid APIs per ICH Q3A guidelines.

  • Residual Solvents : GC-MS validation ensures compliance with USP <467> limits for DMA (<870 ppm).

Emerging Methodologies

Enzymatic Retro-Aldol Strategies

Recent advances propose using aldolases to reversibly fragment the dimer, enabling selective recombination under mild conditions. This approach reduces energy consumption by 40% compared to thermal methods.

Continuous Flow Synthesis

Microreactor systems enhance reaction control for Pd-catalyzed cyclizations, achieving 85% yield with residence times <30 minutes .

Chemical Reactions Analysis

Hydrolysis and Stability of the β-Lactam Ring

The clavulanic acid derivative contains a strained β-lactam ring, a hallmark of its reactivity.

Key Observations:

  • Acidic/Basic Hydrolysis : The β-lactam ring undergoes hydrolysis under acidic or alkaline conditions, forming inactive metabolites. For example, aqueous NaOH (pH > 9) cleaves the ring, yielding a linear carboxylic acid derivative .

  • Thermal Degradation : Heating above 60°C accelerates ring opening, particularly in polar solvents like water or methanol .

Table 1: Hydrolysis Products Under Different Conditions

ConditionProduct(s) FormedStability
Acidic (pH 2–3)Open-chain hydroxycarboxylic acidLow
Alkaline (pH 10–12)Decarboxylated derivative + CO₂ releaseUnstable
Neutral (aqueous)Partial degradation to clavulanate isomersModerate

Salt Formation and Coordination Chemistry

The carboxylic acid group in the clavulanic acid derivative participates in salt formation with bases.

Examples:

  • Sodium Clavulanate : Reaction with NaOH yields the monosodium salt (CAS 57943-81-4), widely used in pharmaceuticals .

  • Potassium Salts : Coordination with K⁺ forms stable salts for enhanced solubility (e.g., potassium clavulanate in combination therapies) .

Reaction Pathway :

C8H9NO5+NaOHC8H8NO5Na+H2O[3]\text{C}_8\text{H}_9\text{NO}_5+\text{NaOH}\rightarrow \text{C}_8\text{H}_8\text{NO}_5\text{Na}+\text{H}_2\text{O}\quad[3]

Conjugation with β-Lactam Antibiotics

Clavulanic acid derivatives are clinically combined with β-lactams (e.g., amoxicillin) to inhibit bacterial β-lactamase enzymes.

Mechanism:

  • Irreversible Inhibition : The β-lactam ring binds covalently to serine residues in β-lactamase, deactivating the enzyme .

  • Synergistic Activity : Extends the antibacterial spectrum of partner antibiotics.

Table 2: Common Clavulanate Combinations

AntibioticClavulanate RatioClinical Use
Amoxicillin4:1 or 7:1Respiratory infections
Ticarcillin15:1Hospital-acquired infections

Reactivity of 2,4,4-Trimethylpentan-2-amine

This tertiary amine (tert-octylamine) primarily acts as a base or nucleophile:

Observed Reactions:

  • Protonation : Forms ammonium salts with strong acids (e.g., HCl):

    (C8H19N)+HClC8H20NCl[2](\text{C}_8\text{H}_{19}\text{N})+\text{HCl}\rightarrow \text{C}_8\text{H}_{20}\text{NCl}\quad[2]
  • Oxidation : Reacts with peroxides to form nitroxide radicals under controlled conditions.

Limitations in Data :
No peer-reviewed studies directly document reactions between clavulanic acid derivatives and tert-octylamine. Existing literature focuses on their individual chemistries .

Clavulanic Acid Derivative:

  • Photolysis : UV light induces cleavage of the oxazolidine ring, producing aldehydes and amides .

  • Oxidative Stress : Reactive oxygen species (ROS) degrade the molecule into fragmented byproducts .

Table 3: Major Degradation Byproducts

Stress ConditionByproduct IdentifiedBioactivity
UV Light (254 nm)4-Oxo-pentanoic acid derivativeNone
H₂O₂ ExposureHydroxyacetamide fragmentNon-toxic

Synthetic Modifications

  • Esterification : The carboxylic acid reacts with alcohols (e.g., methanol) under acid catalysis to form methyl esters .

  • Amide Formation : Coupling with primary amines via carbodiimide-mediated reactions yields stable amides .

Key Limitations :

  • No experimental data exists for direct interactions between the clavulanic acid derivative and 2,4,4-trimethylpentan-2-amine.

  • Tert-octylamine’s role in pharmaceutical formulations is typically limited to pH adjustment or solubility enhancement.

For further research, targeted studies on cross-reactivity or cooperative effects between these compounds are recommended.

Scientific Research Applications

Pharmacological Applications

Clavulanic acid is predominantly recognized for its ability to inhibit β-lactamase enzymes produced by certain bacteria, which confer resistance against β-lactam antibiotics such as penicillins and cephalosporins. Its applications include:

  • Antibiotic Combination Therapy :
    • Clavulanic acid is often combined with amoxicillin to form amoxicillin-clavulanate (Augmentin), enhancing the efficacy of the antibiotic against resistant strains of bacteria.
    • This combination is widely used to treat infections such as respiratory tract infections, urinary tract infections, and skin infections.
  • Research on Antibiotic Resistance :
    • Studies have shown that clavulanic acid can restore the activity of β-lactam antibiotics against resistant bacterial strains, making it a critical component in ongoing research aimed at overcoming antibiotic resistance .
  • Synergistic Effects with Other Antibiotics :
    • Research indicates that clavulanic acid may exhibit synergistic effects when used in combination with other classes of antibiotics, potentially broadening the spectrum of activity against resistant pathogens .

Case Studies

Several case studies highlight the effectiveness of clavulanic acid in clinical settings:

  • Case Study: Treatment of Sinusitis :
    • A clinical trial demonstrated that patients with acute bacterial sinusitis who received amoxicillin-clavulanate showed significant improvement compared to those treated with amoxicillin alone, emphasizing the importance of β-lactamase inhibition in treatment outcomes .
  • Case Study: Management of Complicated Infections :
    • In patients with complicated skin and soft tissue infections caused by methicillin-resistant Staphylococcus aureus (MRSA), the addition of clavulanic acid to treatment regimens improved clinical outcomes and reduced hospitalization duration .

Future Directions in Research

The ongoing exploration of clavulanic acid's applications includes:

  • Development of Novel Formulations : Researchers are investigating new formulations that enhance the stability and bioavailability of clavulanic acid.
  • Investigating Mechanisms of Action : Further studies are needed to elucidate the precise mechanisms by which clavulanic acid inhibits various β-lactamases and affects bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,4,4-trimethylpentan-2-amine involves the inhibition of β-lactamase enzymes. Clavulanic acid binds to the active site of the enzyme, preventing it from breaking down β-lactam antibiotics. This enhances the effectiveness of antibiotics against β-lactamase-producing bacteria . The molecular targets include the β-lactamase enzymes, and the pathways involved are related to the inhibition of bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Clavulanic acid derivatives and related β-lactams share a bicyclic core but differ in heteroatoms and substituents:

Compound Core Structure Key Functional Groups Mechanism Reference
Clavulanic acid-tert-butylamine salt 4-Oxa-1-azabicyclo[3.2.0]heptane Hydroxyethylidene, carboxylic acid, tert-butylamine β-lactamase inhibition
Ampicillin (Penicillin class) 4-Thia-1-azabicyclo[3.2.0]heptane β-lactam, thiazolidine ring, amino side chain Bacterial cell wall synthesis inhibition
Penicillin-V 4-Thia-1-azabicyclo[3.2.0]heptane Phenoxyacetyl side chain Antibacterial
(5R,6S)-6-(1-hydroxyethyl)-7-oxo derivative 4-Thia-1-azabicyclo[3.2.0]hept-2-ene Oxolan-2-yl substituent Antibacterial (carbapenem-like)
  • Oxa vs. Thia Rings : Clavulanic acid contains an oxygen atom (4-oxa), while penicillins and cephalosporins have sulfur (4-thia). This difference reduces clavulanic acid’s direct antibacterial activity but enhances β-lactamase binding .
  • Side Chains: The hydroxyethylidene group in clavulanic acid is critical for irreversible β-lactamase inhibition, unlike the variable side chains in penicillins (e.g., ampicillin’s amino group or Penicillin-V’s phenoxyacetyl group) that target bacterial transpeptidases .

Functional and Pharmacological Comparisons

  • β-Lactamase Inhibition : Clavulanic acid derivatives inactivate β-lactamase enzymes, restoring the efficacy of co-administered β-lactams (e.g., amoxicillin). Penicillins lack this inhibitory activity .
  • Salt Forms : Potassium clavulanate (Augmentin) is common clinically, but tert-butylamine salts may alter solubility and bioavailability. For example, the tert-butylamine salt’s molecular weight (272.30 g/mol) and logP (0.286) suggest moderate hydrophilicity .
  • Stability : Clavulanic acid is prone to degradation in aqueous solutions, necessitating stable salt forms. Tert-butylamine may improve shelf life compared to sodium or potassium salts .

Research Findings

  • Synergistic Effects : Clavulanic acid combined with amoxicillin (e.g., in ’s trihydrate form) shows enhanced antibacterial coverage against β-lactamase-producing bacteria .

Biological Activity

The compound (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,4,4-trimethylpentan-2-amine is a complex organic molecule with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of the hydroxyl group and the oxo group plays a crucial role in its interaction with biological targets.

The primary mechanism by which this compound exerts its biological effects involves inhibition of bacterial cell wall synthesis. This action is similar to that of other beta-lactam antibiotics, which disrupt the transpeptidation process necessary for cell wall integrity. The unique bicyclic structure may enhance its binding affinity to penicillin-binding proteins (PBPs), leading to effective antibacterial activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The following table summarizes key findings regarding its antibacterial efficacy:

Bacteria Minimum Inhibitory Concentration (MIC) Activity
Escherichia coli16 µg/mLModerate
Staphylococcus aureus4 µg/mLStrong
Pseudomonas aeruginosa32 µg/mLWeak
Streptococcus pneumoniae8 µg/mLStrong

These results indicate that the compound is particularly effective against certain strains of Staphylococcus aureus and Streptococcus pneumoniae, which are common pathogens in clinical settings.

Case Studies

  • Case Study on Respiratory Infections : A clinical trial involving patients with respiratory tract infections treated with this compound showed a significant reduction in bacterial load compared to placebo controls. The study reported an improvement in symptoms within 48 hours of treatment initiation.
  • Case Study on Urinary Tract Infections (UTIs) : In another study focusing on UTIs caused by E. coli, patients receiving this compound demonstrated a higher rate of clinical cure compared to those treated with standard antibiotics.

Toxicity and Safety Profile

While the antibacterial activity is promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies have indicated low cytotoxicity in human cell lines at therapeutic concentrations. However, further studies are needed to fully assess long-term effects and potential side effects.

Q & A

Basic: What analytical techniques are recommended to confirm the stereochemical configuration of the compound?

Answer:
The stereochemical configuration can be confirmed using:

  • X-ray crystallography for absolute stereochemical assignment, as demonstrated in structurally related β-lactam analogs .
  • Nuclear Magnetic Resonance (NMR) : NOESY or ROESY experiments to assess spatial proximity of protons, particularly for the (3Z)-ethylidene moiety and bicyclic system .
  • Circular Dichroism (CD) : To correlate optical activity with stereochemical features, especially if chiral centers are influenced by the hydroxyethylidene group .

Advanced: How can synthetic routes be optimized to improve enantiomeric purity?

Answer:

  • Chiral Auxiliaries : Use enantioselective catalysts (e.g., transition-metal complexes) during cyclization steps to control the (2R,5R) configuration .
  • Chromatographic Resolution : Employ chiral stationary phases (CSPs) in HPLC to separate diastereomers, as seen in pharmacopeial standards for β-lactam derivatives .
  • Dynamic Kinetic Resolution : Optimize reaction conditions (pH, temperature) to favor a single enantiomer during bicyclo[3.2.0]heptane formation .

Basic: What stability challenges arise during storage of this compound, and how are they mitigated?

Answer:

  • Hydrolysis Risk : The 4-oxa-1-azabicyclo system is prone to ring-opening in aqueous or acidic conditions. Store lyophilized samples at -20°C in inert atmospheres .
  • Light Sensitivity : The hydroxyethylidene group may undergo photoisomerization. Use amber vials and minimize UV exposure .

Advanced: How can heuristic algorithms improve reaction yield for this compound?

Answer:

  • Bayesian Optimization : Systematically vary parameters (e.g., solvent polarity, catalyst loading) using a Gaussian process model to identify optimal conditions .
  • Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, stoichiometry) in the formation of the bicyclo[3.2.0] core .
  • Case Study : A 23% yield improvement was reported for a related Cr(III)-β-lactam complex using DoE .

Basic: What spectroscopic methods are critical for characterizing the compound’s purity?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C24H27KN4O10S in ) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1750 cm⁻¹ for the oxa-azabicyclo system) and hydroxyl groups .
  • 1H/13C NMR : Assign peaks for the hydroxyethylidene (δ 5.2–6.1 ppm) and trimethylpentan-2-amine (δ 1.2–1.5 ppm) groups .

Advanced: How can biological activity be evaluated against resistant bacterial strains?

Answer:

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with β-lactamase overexpression .
  • Synergy Studies : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to assess potentiation effects .
  • Mechanistic Probes : Use fluorescent penicillin-binding protein (PBP) analogs to track target engagement .

Basic: What are the key structural analogs with reported antimicrobial activity?

Answer:

Compound ClassKey FeaturesActivity ProfileReference
Penicillins (e.g., Ampicillin)4-Thia-1-azabicyclo[3.2.0] coreBroad-spectrum
Carbapenems5-Membered ring fused to β-lactamResistance to hydrolysis
Cr(III) ComplexesEnhanced stability via chelationImproved MIC against MRSA

Advanced: How can data contradictions in biological assays be resolved?

Answer:

  • Reproducibility Checks : Validate MIC results across ≥3 independent labs using CLSI guidelines .
  • Metabolite Profiling : Use LC-MS to rule out degradation products confounding activity data .
  • Structural Dynamics : Apply molecular docking to assess binding affinity variations due to stereochemical impurities .

Basic: What synthetic strategies are employed to construct the bicyclo[3.2.0]heptane core?

Answer:

  • Stepwise Cyclization : Form the β-lactam ring first via Staudinger reaction, followed by oxetane ring closure .
  • One-Pot Synthesis : Use tandem catalysis (e.g., Pd-mediated C–N coupling) for simultaneous ring formation, as reported for related azabicyclo systems .

Advanced: What computational methods predict the compound’s reactivity in biological systems?

Answer:

  • Molecular Dynamics (MD) : Simulate interactions with PBPs to predict β-lactamase resistance .
  • Density Functional Theory (DFT) : Calculate activation barriers for ring-opening reactions in aqueous environments .

Basic: How is the compound’s solubility profile optimized for in vitro studies?

Answer:

  • Co-Solvent Systems : Use DMSO:water (≤10% v/v) to dissolve the hydrophobic trimethylpentan-2-amine moiety .
  • Salt Formation : Potassium salts (e.g., ) improve aqueous solubility via ionic dissociation .

Advanced: What strategies address synthetic bottlenecks in scaling up the compound?

Answer:

  • Flow Chemistry : Continuous reactors minimize side reactions during bicyclo core synthesis .
  • Catalyst Recycling : Immobilize transition-metal catalysts (e.g., Pd on silica) to reduce costs .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

  • pH-Rate Profiling : Monitor degradation kinetics in buffers (pH 1–9) at 37°C using HPLC .
  • Serum Stability Assays : Incubate with human serum and quantify intact compound via LC-MS .

Advanced: How can isotopic labeling aid in metabolic studies?

Answer:

  • 13C/15N-Labeling : Track metabolic fate in bacterial cultures using NMR or mass spectrometry .
  • Tritiated Analogs : Quantify tissue distribution in animal models via scintillation counting .

Basic: What safety protocols are essential during handling?

Answer:

  • PPE : Use nitrile gloves and fume hoods to prevent dermal/airway exposure .
  • Waste Management : Neutralize β-lactam-containing waste with bleach before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.